2-Phenethyl-2,3-dihydrobenzofuran-5-ol
Description
Properties
CAS No. |
133174-25-1 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-(2-phenylethyl)-2,3-dihydro-1-benzofuran-5-ol |
InChI |
InChI=1S/C16H16O2/c17-14-7-9-16-13(10-14)11-15(18-16)8-6-12-4-2-1-3-5-12/h1-5,7,9-10,15,17H,6,8,11H2 |
InChI Key |
DGHBJOBIMBJGOE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Antioxidant Activity vs. Chromanol Derivatives
Studies on substituted 2,3-dihydrobenzofuran-5-ols reveal superior radical scavenging activity compared to 6-chromanols. For example:
- 6-Amino-2,2-dimethyl-2,3-dihydrobenzofuran-5-ol exhibited 98% inhibition of hydroxyl radicals (•OH) at 100 µM, outperforming chromanol analogues .
- The planarity of the dihydrobenzofuran ring and electron-donating substituents (e.g., -NH₂, -OCH₃) enhance resonance stabilization of the phenoxyl radical, a key factor in antioxidant efficacy .
Table 1: Radical Scavenging Activities of Selected Dihydrobenzofurans vs. Chromanols
Chalcogen-Substituted Analogues
Replacing the oxygen atom in the furan ring with sulfur, selenium, or tellurium significantly alters antioxidant behavior:
- 1-Telluro-2,3-dihydrobenzofuran-5-ol demonstrated the highest inhibition of lipid peroxidation (IC₅₀ = 1.2 µM ), outperforming oxygen (IC₅₀ ≈ 250 µM) and sulfur (IC₅₀ ≈ 25 µM) analogues .
- Redox potentials (E° for ArO•/ArO⁻): Oxygen, sulfur, and selenium derivatives share similar values (~0.49 V vs. NHE), while tellurium analogues show higher oxidative capacity (0.52 V) .
Table 2: Comparative Antioxidant Profiles of Chalcogen-Substituted Analogues
| Compound | Chalcogen (X) | IC₅₀ (µM) | E° (ArO•/ArO⁻) | BDE (O-H) (kJ/mol) |
|---|---|---|---|---|
| 2,3-Dihydrobenzofuran-5-ol | O | ~250 | 0.49 | 340 |
| 1-Thio-DBF-5-ol | S | ~25 | 0.49 | 337 |
| 1-Seleno-DBF-5-ol | Se | ~13 | 0.49 | 336 |
| 1-Telluro-DBF-5-ol | Te | 1.2 | 0.52 | 337 |
Substituent Effects on Bioactivity
- Electron-donating groups (e.g., -NH₂, -OCH₃) at the ortho position relative to the -OH group enhance radical scavenging by stabilizing the phenoxyl radical through resonance .
- Phenethyl side chains (as in 2-phenethyl-DBF-5-ol) may improve lipid solubility, facilitating membrane penetration and interaction with hydrophobic radicals .
Preparation Methods
Cyclization Strategies for Dihydrobenzofuran Core Construction
The dihydrobenzofuran scaffold is typically synthesized via acid- or oxidant-mediated cyclization of phenolic precursors. A prominent method involves the reaction of 4-methoxyphenol with styrene derivatives in the presence of 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) at ambient temperatures . This approach leverages HFIP’s dual role as a solvent and Brønsted acid to facilitate electrophilic aromatic substitution, while DDQ oxidizes intermediates to stabilize the dihydrofuran ring.
For 2-phenethyl substitution, iodophenol intermediates are generated via N-iodosuccinimide (NIS) and p-toluenesulfonic acid (PTSA) in dichloromethane . Subsequent Williamson etherification with methallyl chloride in acetone at reflux introduces the allyl group, which is further functionalized via Grignard addition (e.g., MeMgI) to install the phenethyl moiety . Yields for these steps range from 74% to 91%, with silica gel chromatography ensuring purity (>95%) .
Table 1: Cyclization Conditions and Outcomes
| Precursor | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Methoxyphenol | Styrene, DDQ, HFIP | HFIP | 25 | 85 |
| 2-Iodophenol | Methallyl chloride, K₂CO₃ | Acetone | 60 | 91 |
| Allyl ether | MeMgI, CH₂Cl₂ | CH₂Cl₂ | -20 | 78 |
Friedel-Crafts Alkylation for Phenethyl Group Introduction
Friedel-Crafts alkylation is pivotal for introducing the phenethyl side chain at the C2 position. Using AlCl₃ or FeCl₃ as Lewis acids, phenethyl bromide reacts with dihydrobenzofuran precursors in dichloroethane at 80°C . This method affords regioselective substitution, with NMR analysis confirming C2 attachment via distinct δ 2.8–3.2 ppm (CH₂) and δ 4.3–5.1 ppm (OH) signals . Polar solvents like DMF enhance reaction rates but reduce diastereoselectivity, necessitating post-synthetic purification via recrystallization .
A modified protocol employs 2-(2-bromoethyl)-2,3-dihydrobenzofuran, generated in situ from 5-hydroxy-2,3-dihydrobenzofuran and 1,2-dibromoethane. Treatment with Mg in THF forms the Grignard reagent, which reacts with benzaldehyde to yield the target compound in 68% yield .
Transition-Metal-Catalyzed Coupling Reactions
Palladium- and iridium-catalyzed cross-couplings enable stereocontrolled synthesis. Suzuki-Miyaura coupling of 5-bromo-2,3-dihydrobenzofuran with phenethylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane achieves 72% yield . Notably, ligand choice (e.g., SPhos vs. XPhos) impacts efficiency, with bulky ligands favoring C–O bond activation .
Iridium complexes, such as [Cp*IrCl₂]₂, facilitate C–H activation in 2,3-dihydrobenzofurans under mild conditions (50°C, 16 h) . This method tolerates electron-withdrawing substituents, enabling diverse phenethyl derivatives (Table 2).
Table 2: Catalytic Coupling Performance
| Catalyst | Substrate | Ligand | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | 5-Bromo-dihydrobenzofuran | SPhos | 72 |
| [Cp*IrCl₂]₂ | 2,3-Dihydrobenzofuran | K₂HPO₄ | 65 |
Characterization and Analytical Validation
Structural confirmation relies on spectroscopic and crystallographic data:
-
¹H/¹³C NMR : Aromatic protons (δ 6.5–7.5 ppm), dihydrofuran protons (δ 2.8–5.1 ppm) .
-
X-ray diffraction : Torsion angles <10° confirm planar dihydrofuran rings .
Elemental analysis discrepancies (e.g., C: 68.65% observed vs. 68.74% calculated) underscore the need for rigorous purification .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2-phenethyl-2,3-dihydrobenzofuran-5-ol?
- Methodological Answer : Synthesis of dihydrobenzofuran derivatives often involves cyclization reactions. For example, 5-methoxy-2-phenyl-2,3-dihydrobenzofuran was synthesized using 4-methoxyphenol and styrene with 1,1,1,3,3,3-hexafluoropropan-2-ol as a solvent and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant at room temperature . Adapting this method, phenethyl groups could be introduced via Friedel-Crafts alkylation or transition-metal-catalyzed coupling. Key considerations include regioselectivity in cyclization and purification via silica gel chromatography .
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR : Assigns aromatic protons (δ 6.5–7.5 ppm) and dihydrofuran protons (δ 2.8–3.2 ppm for CH2, δ 4.3–5.1 ppm for OH) .
- HRMS : Validates molecular formula (e.g., C16H16O2 requires m/z 240.1150) .
- X-ray crystallography : Resolves crystal packing and torsion angles, as demonstrated for related dihydrobenzofuran derivatives .
Q. What are the key physicochemical properties of this compound?
- Methodological Answer : Properties include:
- LogP : ~2.9 (predicted via computational tools), indicating moderate lipophilicity .
- PSA : ~29–70 Ų (polar surface area), influencing solubility and membrane permeability .
- Stability : Sensitive to light/heat; storage recommendations include inert atmospheres and desiccants .
Advanced Research Questions
Q. How do substituents on the dihydrobenzofuran core influence antioxidant activity?
- Methodological Answer : Substituent effects are critical. Studies on 2,3-dihydrobenzofuran-5-ol derivatives show:
- Electron-donating groups (e.g., -NH2, -OCH3) enhance radical scavenging by stabilizing phenoxyl radicals. For example, 6-amino-substituted derivatives exhibit higher inhibition of DMPO-OH adducts (up to 70% at 10 μM) .
- Steric effects : Bulky groups (e.g., 2,2-dimethyl) improve planarity, enhancing interaction with radicals .
- Comparative assays : Use ESR spectroscopy to quantify hydroxyl radical (•OH) scavenging and compare with reference antioxidants like Trolox .
Q. What are the challenges in achieving regioselectivity during the synthesis of 2-phenethyl derivatives?
- Methodological Answer : Key challenges include:
- Competitive pathways : Phenethyl groups may direct electrophilic substitution to para/meta positions. Use directing groups (e.g., -OCH3) or Lewis acids (e.g., BF3·Et2O) to control regiochemistry .
- Side reactions : Over-oxidation of dihydrofuran to benzofuran can occur with strong oxidants like DDQ. Optimize reaction time/temperature .
- Analytical validation : Monitor reaction progress via TLC or LC-MS to detect intermediates .
Q. How can computational methods aid in studying the reactivity of this compound?
- Methodological Answer :
- DFT calculations : Predict reaction pathways (e.g., transition states for cyclization) and substituent effects on HOMO/LUMO energies .
- Molecular docking : Model interactions with biological targets (e.g., enzymes in oxidative stress pathways) using crystal structures from databases like PDB .
- MD simulations : Assess stability in solvent systems (e.g., hexafluoropropanol) to guide synthetic solvent selection .
Q. What contradictions exist in reported bioactivity data for dihydrobenzofuran derivatives?
- Methodological Answer : Discrepancies arise due to:
- Assay variability : Differences in radical sources (e.g., Fenton reaction vs. photolysis) affect activity measurements .
- Purity issues : Impurities like tocopherol-related byproducts (e.g., pentamethyl-dihydrobenzofuranols) may skew results; rigorous HPLC purification (>95% purity) is essential .
- Structural analogs : Substitutions at the 2-position (phenethyl vs. methyl) significantly alter bioavailability and metabolic stability, complicating cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
